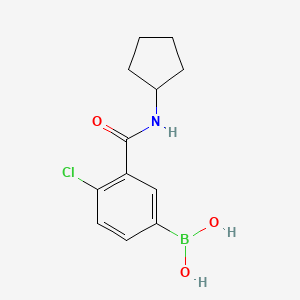

(4-クロロ-3-(シクロペンチルカルバモイル)フェニル)ボロン酸

概要

説明

“(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H15BClNO3 . It is used in various scientific experiments. It can be used as a reactant in palladium-catalyzed direct arylation .

Synthesis Analysis

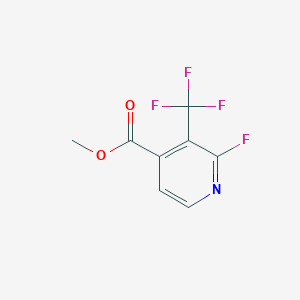

The synthesis of boronic acids often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate . The product is then hydrolyzed to yield the boronic acid . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of “(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid” is characterized by a boron atom that is bonded to two hydroxyl groups and a phenyl ring . The phenyl ring is further substituted with a chlorine atom and a cyclopentylcarbamoyl group .Chemical Reactions Analysis

Boronic acids, including “(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid”, are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds and involves the use of a transition metal catalyst .Physical And Chemical Properties Analysis

“(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 267.52 g/mol . The compound is stable under normal conditions and should be stored at room temperature in an inert atmosphere .科学的研究の応用

有機合成における鈴木・宮浦カップリング

ボロン酸は、(4-クロロ-3-(シクロペンチルカルバモイル)フェニル)ボロン酸のような化合物も含め、鈴木・宮浦カップリング反応において重要な役割を果たしています。 この反応は、有機合成において炭素-炭素結合を形成するために広く用いられており、医薬品や農薬などの複雑な有機分子の構築において不可欠です .

センシングアプリケーション

ボロン酸は、ジオールやフッ化物イオンやシアン化物イオンなどの強いルイス塩基と相互作用するため、センシングアプリケーションにおいて有用です。 ボロン酸は、糖の検出に使用でき、これは糖尿病の研究におけるグルコースセンシングに役立ちます .

生体医薬品の用途

フェニルボロン酸は、生体医薬品の分野における用途を向上させるために化学的に修飾することができます。 例えば、生体分子との相互作用を強化することで、薬物送達システムに使用できます .

作用機序

Target of Action

The primary target of (4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond, which is a fundamental process in organic chemistry .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid is influenced by the reaction conditions. The SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is also environmentally benign, making it suitable for use in green chemistry .

Safety and Hazards

“(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid” is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and adherence to safe handling procedures .

将来の方向性

The use of boronic acids, including “(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid”, in organic synthesis is a topic of ongoing research. Future directions may include the development of new synthetic methods involving boronic acids, as well as the exploration of their potential applications in various fields .

特性

IUPAC Name |

[4-chloro-3-(cyclopentylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClNO3/c14-11-6-5-8(13(17)18)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRYTZMWCBVQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)NC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

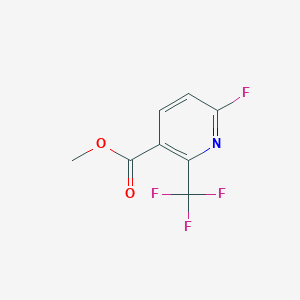

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。